2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Description
This compound is a thiazole derivative featuring a 1,3-benzodioxole-substituted methylamino group at position 2 and a carboxylic acid moiety at position 5 of the thiazole ring. Its structural framework is associated with diverse biological activities, including enzyme inhibition and antidiabetic effects, as seen in related analogues .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-7-11(12(16)17)20-13(15-7)14-5-8-2-3-9-10(4-8)19-6-18-9/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKIXBSRVQYXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC3=C(C=C2)OCO3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The benzodioxole moiety is then coupled with the thiazole ring through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with a thiazole precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced thiazole derivatives.
Substitution: Various substituted thiazole and benzodioxole derivatives.
Scientific Research Applications
Xanthine Oxidase Inhibition
One of the primary applications of this compound is as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Research has shown that derivatives of thiazole-5-carboxylic acids can effectively inhibit xanthine oxidase activity, which is crucial for conditions like gout and hyperuricemia. For instance, derivatives with specific substitutions demonstrated IC50 values ranging from 3.6 to 9.9 μM, indicating potent inhibitory activity .
Antioxidant Properties
Compounds similar to 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid have also been evaluated for their antioxidant capabilities. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and cardiovascular disorders. The antioxidant activity was assessed using DPPH assays, revealing moderate to strong activity in certain derivatives .
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against specific bacterial strains .
Case Study 1: Xanthine Oxidase Inhibition
A study synthesized a series of thiazole derivatives and evaluated their inhibitory effects on xanthine oxidase. The most promising compounds were structurally modified to enhance binding affinity within the enzyme's active site. The binding interactions were analyzed through molecular docking studies, confirming the potential therapeutic applications in managing gout .
Case Study 2: Antioxidant and Antimicrobial Evaluation
Another research project focused on synthesizing various thiazole derivatives and assessing their antioxidant and antimicrobial properties. The results indicated that modifications to the benzodioxole moiety significantly enhanced both antioxidant and antimicrobial activities, suggesting that structural optimization could lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC)
- Structure : Substituted chlorobenzyl group instead of benzodioxolmethyl.
- Activity: Demonstrated significant antidiabetic effects in STZ-induced diabetic rats, reducing blood glucose levels and improving insulin sensitivity.
- Key Difference : The benzodioxol group in the target compound may offer better metabolic stability due to reduced susceptibility to oxidative dehalogenation compared to the chlorobenzyl group .
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Structure : Ortho-chloro substitution on the benzyl group.
- Activity : Similar to BAC but with altered steric and electronic effects. The ortho-substitution may hinder binding to certain targets due to steric bulk .
- Key Difference : The benzodioxol group’s planar structure in the target compound could enhance π-π stacking interactions with aromatic residues in enzyme active sites .
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
- Structure: Sulfonylamino linker instead of methylamino.
- Activity: Acts as a xanthine oxidase inhibitor and free radical scavenger.
- Key Difference: The methylamino linker in the target compound may improve flexibility and hydrogen-bonding capacity compared to the rigid sulfonyl group .
Functional Group Impact on Physicochemical Properties
Structural and Conformational Analysis
- X-ray Crystallography: Studies on ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (a related compound) revealed planar thiazole rings and hydrogen-bonding networks involving the carboxylic acid group .
- Ring Puckering: The benzodioxol group may induce minor puckering in the thiazole ring, affecting binding to flat enzyme active sites. This contrasts with chlorobenzyl-substituted analogues, where steric effects dominate .
Biological Activity
The compound 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities based on recent research findings.
Chemical Structure
The chemical structure of the compound features a thiazole ring fused with a benzodioxole moiety, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The structure-activity relationship suggests that modifications in the benzodioxole moiety can influence the antimicrobial efficacy.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strains |
|---|---|---|---|
| Compound 15 | 1.95 - 15.62 | 3.91 - 62.5 | Staphylococcus aureus, Enterococcus faecalis |
Anti-inflammatory Activity
Thiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. A study highlighted that certain thiazole derivatives significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in several studies. One study reported that specific thiazole compounds induced apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The mechanism of action is thought to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of thiazole derivatives were tested against a panel of bacteria. The study found that the compound exhibited potent activity against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like nitrofurantoin .
Case Study 2: Anti-inflammatory Effects
A study involving animal models demonstrated that the administration of thiazole derivatives led to a significant reduction in paw edema induced by carrageenan, indicating strong anti-inflammatory effects . Additionally, histological analysis revealed reduced infiltration of inflammatory cells.
Research Findings
- Synthesis and Structure-Activity Relationship : The synthesis of various derivatives has shown that modifications to the benzodioxole group can enhance bioactivity significantly.
- Mechanisms of Action : The mechanisms underlying the biological activities include inhibition of bacterial cell wall synthesis for antimicrobial effects and modulation of inflammatory cytokine production for anti-inflammatory effects.
- Safety Profile : Preliminary toxicity studies indicate that these compounds have a favorable safety profile at therapeutic doses, although further studies are required to fully establish their safety in clinical settings.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one under reflux in acetic acid with sodium acetate as a catalyst . Key variables for optimization include:
- Solvent choice : Acetic acid is preferred due to its ability to protonate intermediates and stabilize charges.
- Catalyst loading : Sodium acetate (1.0–2.0 equivalents) enhances nucleophilicity of the thiazole amine .
- Reaction time : 3–5 hours under reflux ensures complete cyclization .
- Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .
Analytical Characterization
Q. Q2. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the benzodioxole methylene (δ ~4.8–5.2 ppm) and thiazole protons (δ ~6.5–7.5 ppm). The carboxylic acid proton is typically absent due to exchange broadening .
- IR Spectroscopy : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and benzodioxole C-O-C asymmetric stretch (~1250 cm⁻¹) .
- Elemental Analysis : Validate calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation acceptable) .
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) and molecular ion peaks (e.g., [M+H]+) .
Advanced Data Contradictions
Q. Q3. How can researchers resolve discrepancies in reported melting points or spectroscopic data across studies?
Methodological Answer: Discrepancies may arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. DMF) to isolate stable polymorphs .
- Impurity profiles : Compare TLC or HPLC traces with literature data. Adjust purification protocols (e.g., column chromatography) if unexpected peaks persist .
- Instrument calibration : Validate NMR chemical shifts using internal standards (e.g., TMS) and ensure consistent solvent deuteration .
Reaction Mechanism and Byproduct Analysis
Q. Q4. What side reactions occur during synthesis, and how can byproducts be identified and minimized?
Methodological Answer: Common side reactions include:
- Over-alkylation : The benzodioxole methyl group may undergo unintended alkylation. Monitor via LC-MS for higher molecular weight byproducts .
- Oxidation of thiazole sulfur : Use inert atmospheres (N2/Ar) to prevent sulfoxide formation, detectable by IR (~1030 cm⁻¹ S=O stretch) .
- Esterification : If carboxylic acid reacts with alcohols (e.g., residual ethanol), ester byproducts (δ ~4.3 ppm for -OCH2CH3) can form. Acidic workup minimizes this .
Biological Activity Assay Design
Q. Q5. How should researchers design enzyme inhibition assays for this compound, given its structural features?
Methodological Answer:
- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, cyclooxygenases) due to the lipophilic benzodioxole and thiazole moieties .
- Docking studies : Use software like AutoDock Vina to predict binding poses. The thiazole carboxylic acid may coordinate metal ions in active sites .
- In vitro assays : Measure IC50 via fluorescence polarization (for kinases) or UV-Vis spectroscopy (for oxidoreductases). Include positive controls (e.g., staurosporine for kinases) .
Stability and Storage
Q. Q6. What are the optimal storage conditions to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation .
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group.
- Solubility considerations : Prepare stock solutions in DMSO (dry, <0.1% H2O) to avoid precipitation .
Computational Modeling
Q. Q7. How can molecular dynamics simulations improve understanding of this compound’s interactions with biological targets?
Methodological Answer:
- Force field selection : Use CHARMM or AMBER for accurate ligand-protein interactions. Parameterize the benzodioxole group using quantum mechanics (e.g., DFT/B3LYP) .
- Simulation time : Run ≥100 ns trajectories to observe stable binding modes. Analyze hydrogen bonds between the carboxylic acid and catalytic residues (e.g., Arg/Lys in kinases) .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities and validate against experimental IC50 values .
Derivative Synthesis for SAR Studies
Q. Q8. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core modifications : Replace the benzodioxole with substituted aryl groups (e.g., 4-fluorophenyl) via Buchwald-Hartwig coupling .
- Side-chain variations : Introduce alkyl/aryl groups at the thiazole amino position using reductive amination (NaBH3CN, R-NH2) .
- Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
